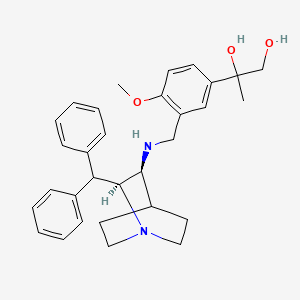
Ezlopitant metabolite M12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ezlopitant metabolite M12 is a significant metabolite of ezlopitant, a nonpeptidic substance P receptor antagonist. Ezlopitant is known for its role in blocking the neurokinin 1 receptor, which is involved in various physiological processes, including pain perception and inflammation. The metabolite M12 is identified as ω,ω-1-dihydroxy (1,2-dihydroxy) derivative of ezlopitant .
Preparation Methods
The preparation of ezlopitant metabolite M12 involves the metabolic oxidation of ezlopitant. The primary synthetic route includes the oxidation of the isopropyl side chain of ezlopitant to form the ω-hydroxy and ω-1-hydroxy metabolites. Further oxidation leads to the formation of the ω,ω-1-dihydroxy (1,2-dihydroxy) metabolite M12
Chemical Reactions Analysis
Ezlopitant metabolite M12 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction leading to the formation of M12 involves the oxidation of the isopropyl side chain.
O-demethylation: This reaction involves the removal of a methyl group from the methoxy moiety.
Oxidative dealkylation: This reaction results in the cleavage of the 2-benzhydryl-1-aza-bicyclo [2.2.2]oct-3-yl moiety.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes, which facilitate the oxidation processes. The major products formed from these reactions are the ω-hydroxy, ω-1-hydroxy, and ω,ω-1-dihydroxy metabolites .
Scientific Research Applications
Ezlopitant metabolite M12 has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: M12 is used to study the metabolic pathways and pharmacokinetics of ezlopitant in humans.
Drug Development: Understanding the metabolism of ezlopitant and its metabolites, including M12, is crucial for the development of new drugs targeting the neurokinin 1 receptor.
Toxicology: Research on M12 helps in assessing the safety and potential toxic effects of ezlopitant and its metabolites.
Mechanism of Action
The mechanism of action of ezlopitant metabolite M12 involves its interaction with the neurokinin 1 receptor. The metabolite is formed through the oxidation of the isopropyl side chain of ezlopitant, leading to the formation of the ω,ω-1-dihydroxy derivative. This metabolite retains the ability to interact with the neurokinin 1 receptor, thereby contributing to the overall pharmacological effects of ezlopitant .
Comparison with Similar Compounds
Ezlopitant metabolite M12 can be compared with other metabolites of ezlopitant, such as:
ω-hydroxy metabolite (M16): Formed through the oxidation of the isopropyl side chain, similar to M12.
ω-1-hydroxy metabolite: Another oxidation product of the isopropyl side chain.
The uniqueness of M12 lies in its dual hydroxylation, which distinguishes it from other metabolites like M16. This dual hydroxylation may influence its pharmacokinetic properties and interaction with the neurokinin 1 receptor .
Properties
CAS No. |
368454-88-0 |
|---|---|
Molecular Formula |
C31H38N2O3 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[3-[[[(2S,3S)-2-benzhydryl-1-azabicyclo[2.2.2]octan-3-yl]amino]methyl]-4-methoxyphenyl]propane-1,2-diol |
InChI |
InChI=1S/C31H38N2O3/c1-31(35,21-34)26-13-14-27(36-2)25(19-26)20-32-29-24-15-17-33(18-16-24)30(29)28(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,24,28-30,32,34-35H,15-18,20-21H2,1-2H3/t29-,30-,31?/m0/s1 |
InChI Key |
MVXRTLWIKNHZBT-XPZBDPFPSA-N |
Isomeric SMILES |
CC(CO)(C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)O |
Canonical SMILES |
CC(CO)(C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



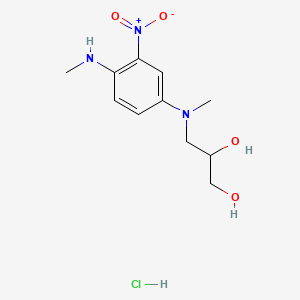
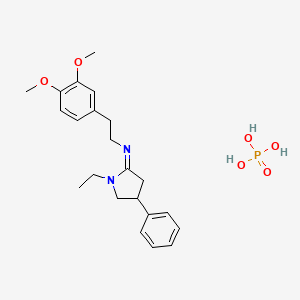
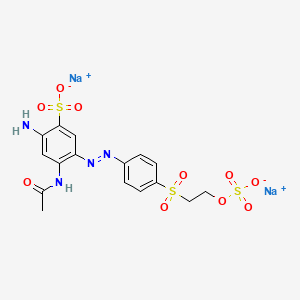
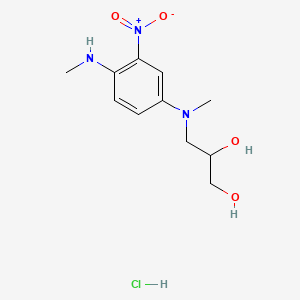
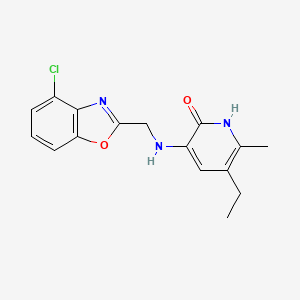
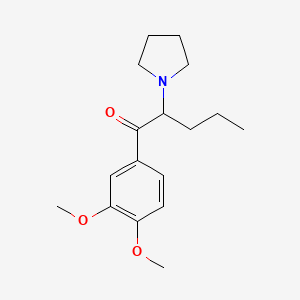
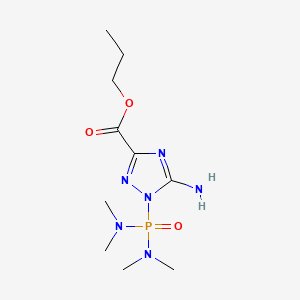
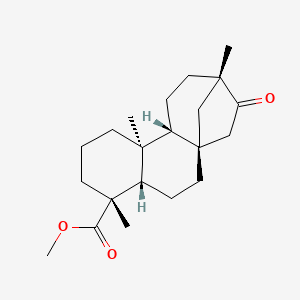
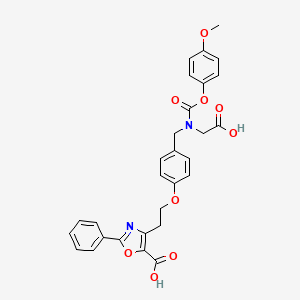
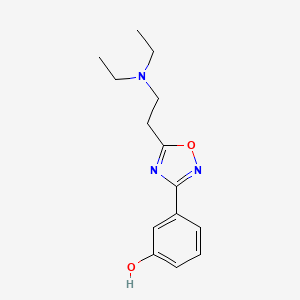
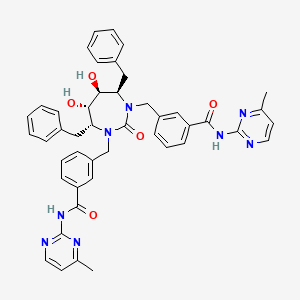
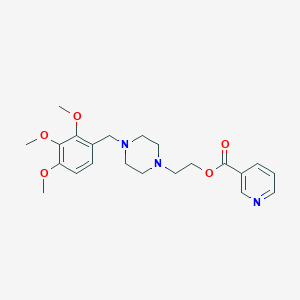
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)
